2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a useful research compound. Its molecular formula is C15H11NO3S3 and its molecular weight is 349.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Systems
Research by Medvedeva et al. (2006) explores the synthesis of novel polycondensed heterocyclic systems including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. These synthesized systems can potentially offer new avenues in the field of organic chemistry and pharmaceuticals (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Synthesis and Chemical Properties
Kanazawa, Senga, and Tamura (1985) synthesized N-oxides of new heterocyclic systems, including thiazolo[4,5-g]quinazoline 3-oxides and thiazolo[5,4-f]quinazoline 3-oxides. These compounds are crucial for preparing a variety of quinazoline derivatives, highlighting their significance in synthetic organic chemistry (Kanazawa, Senga, & Tamura, 1985).
Anticancer Activity
Nepali et al. (2016) reported the synthesis of 2-aroylquinoline-5,8-diones exhibiting notable anti-proliferative activity against cancer cell lines. These compounds demonstrated both tubulin and heat shock protein 90 (HSP90) inhibition, suggesting their potential as anticancer agents (Nepali, Kumar, Huang, Kuo, Lee, Kuo, Yeh, Li, Chang, Liou, & Lee, 2016).
Catalytic Synthesis
Ahmed et al. (2016) described a one-pot synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, showing potential as anticonvulsant agents. This work exemplifies the compound's utility in developing new pharmaceuticals (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).
Properties
IUPAC Name |
13-methoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S3/c1-15(2)12-9(14(20)22-21-12)7-4-6(19-3)5-8-10(7)16(15)13(18)11(8)17/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQQCFOEPRGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)SS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.